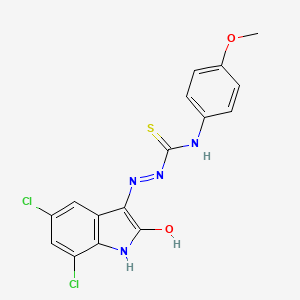
1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane
Übersicht
Beschreibung
1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound with the molecular formula C₁₂H₂₈N₄. It is a derivative of cyclen, a well-known tetraazamacrocycle, where the nitrogen atoms are substituted with methyl groups. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with various metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane can be synthesized through the alkylation of cyclen. The typical synthetic route involves the reaction of cyclen with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane primarily undergoes coordination reactions with metal ions. It can form stable complexes with transition metals, lanthanides, and actinides.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper(II) chloride, nickel(II) nitrate, and gadolinium(III) chloride are commonly used. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.
Substitution Reactions: The methyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Major Products
Metal Complexes: The major products of coordination reactions are metal complexes, which can be used in various applications such as catalysis, magnetic resonance imaging (MRI) contrast agents, and radiopharmaceuticals.
Substituted Derivatives: Substitution reactions yield derivatives with different functional groups, which can be further utilized in specialized applications.
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study the properties of metal complexes.
Biology: The compound’s metal complexes are investigated for their potential use in biological imaging and as therapeutic agents.
Medicine: Metal complexes of this compound, particularly with gadolinium, are used as MRI contrast agents. Additionally, radiolabeled complexes are explored for use in targeted radiotherapy.
Industry: The compound is used in the development of catalysts for various industrial processes.
Wirkmechanismus
The primary mechanism of action of 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane involves its ability to chelate metal ions. The nitrogen atoms in the macrocyclic ring donate electron pairs to the metal ion, forming a stable coordination complex. This chelation enhances the solubility, stability, and bioavailability of the metal ions, making them suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclen (1,4,7,10-tetraazacyclododecane): The parent compound without methyl substitutions.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A similar macrocyclic compound with a larger ring size.
1,4,7-Triazacyclononane: A smaller macrocyclic compound with three nitrogen atoms.
Uniqueness
1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane is unique due to its methyl substitutions, which enhance its lipophilicity and potentially alter its coordination properties compared to the parent compound, cyclen. This can lead to differences in the stability and reactivity of its metal complexes, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N4/c1-13-5-7-14(2)9-11-16(4)12-10-15(3)8-6-13/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYFDKOQURBOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CCN(CCN(CC1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227165 | |
| Record name | 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76282-33-2 | |
| Record name | 1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76282-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076282332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(phenylmethyl)-3-indolecarboxylic acid ethyl ester](/img/structure/B1230153.png)
![6-Chloro-3-[5-(2,5-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone](/img/structure/B1230155.png)
![[4,12-Diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1230157.png)
![N-[2-(diethylamino)-5-(4-morpholinylsulfonyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230158.png)


![2-(4-Morpholinyl)-10-pyridazino[6,1-b]quinazolinone](/img/structure/B1230162.png)

![6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine](/img/structure/B1230166.png)




